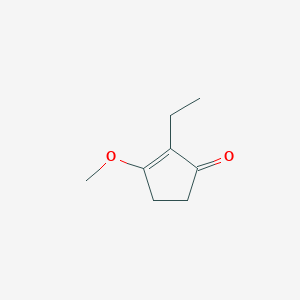

2-Ethyl-3-methoxy-2-cyclopentenone

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12O2 |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

2-ethyl-3-methoxycyclopent-2-en-1-one |

InChI |

InChI=1S/C8H12O2/c1-3-6-7(9)4-5-8(6)10-2/h3-5H2,1-2H3 |

InChI Key |

CGBUGQQOHMWSAF-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(CCC1=O)OC |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms

Conjugate Addition Reactions

Conjugate addition, or Michael addition, is a key reaction class for α,β-unsaturated carbonyl compounds. masterorganicchemistry.comlibretexts.org In the case of 2-Ethyl-3-methoxy-2-cyclopentenone, the electrophilic β-carbon of the cyclopentenone ring is susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com This reactivity is fundamental to its application in the synthesis of more complex molecules.

Michael Addition Pathways and Selectivity

The Michael addition reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com For this compound, the incoming nucleophile attacks the C-4 position (the β-carbon), leading to the formation of an enolate intermediate. This enolate is then protonated to yield the final product. The presence of the methoxy (B1213986) group at the C-3 position influences the electron distribution within the conjugated system, affecting the reactivity and selectivity of the addition. The general mechanism proceeds through the formation of a stabilized enolate, which is then quenched to give the 1,4-adduct. chemistrysteps.com

The selectivity of the Michael addition can be influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of catalysts or additives. For instance, the use of bulky nucleophiles may lead to different stereochemical outcomes compared to smaller ones. The reaction conditions can be tuned to favor either kinetic or thermodynamic products.

Nucleophilic Conjugate Addition of Various Reagents

A diverse array of nucleophiles can participate in the conjugate addition to this compound. These include organocuprates (Gilman reagents), which are known for their high propensity for 1,4-addition to enones, in contrast to organolithium or Grignard reagents that often favor 1,2-addition to the carbonyl group. wikipedia.orgmasterorganicchemistry.comyoutube.com Other common nucleophiles include amines, thiols, and stabilized carbanions derived from active methylene (B1212753) compounds like malonic esters and β-ketoesters. libretexts.orgnih.govplos.org

The reaction with organocuprates, for example, proceeds via a transient copper(III) intermediate, followed by reductive elimination to afford the β-substituted cyclopentanone (B42830). wikipedia.org The use of chiral organocopper reagents can lead to the formation of enantiomerically enriched products. wikipedia.org

Table 1: Examples of Nucleophilic Conjugate Addition to Cyclopentenone Systems

| Nucleophile | Reagent Type | Product Type | Reference |

| Organocuprates (R₂CuLi) | Soft Nucleophile | β-Alkylated/Arylated Cyclopentanone | wikipedia.orgmasterorganicchemistry.com |

| Amines (R₂NH) | Nitrogen Nucleophile | β-Amino Cyclopentanone | plos.org |

| Thiols (RSH) | Sulfur Nucleophile | β-Thioether Cyclopentanone | nih.gov |

| Enolates | Carbon Nucleophile | 1,5-Dicarbonyl Compound | libretexts.org |

1,4-Addition Type Reactions (e.g., with cyanide ions to enol ethers)

The enol ether functionality in this compound can also undergo 1,4-addition type reactions. A notable example is the addition of cyanide ions, typically from a source like trimethylsilyl (B98337) cyanide (TMSCN), which can be catalyzed by a Lewis acid. This reaction leads to the formation of a β-cyano ketone after hydrolysis of the intermediate silyl (B83357) enol ether. The regioselectivity of this addition is driven by the electronic nature of the α,β-unsaturated system.

Cycloaddition Reactions

The double bond within the cyclopentenone ring of this compound allows it to participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it acts as a dienophile.

Diels–Alder Reaction as Dienophile

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com this compound, with its electron-deficient double bond due to the adjacent carbonyl group, is an effective dienophile. libretexts.org It can react with a variety of electron-rich dienes to construct bicyclic or more complex polycyclic systems. researchgate.net

The stereochemistry of the Diels-Alder reaction is highly predictable. The reaction is stereospecific with respect to both the diene and the dienophile. libretexts.org Furthermore, the "endo rule" often governs the stereochemical outcome, leading to the formation of the endo isomer as the major product due to secondary orbital interactions. organic-chemistry.orglibretexts.org

Table 2: Diels-Alder Reaction with this compound as a Dienophile

| Diene | Product | Stereochemistry | Reference |

| 1,3-Butadiene | Substituted bicyclo[4.3.0]nonenone | Endo favored | wikipedia.orgorganic-chemistry.org |

| Cyclopentadiene | Tricyclic adduct | Endo favored | libretexts.org |

| Danishefsky's diene | Functionalized bicyclic system | High regioselectivity | researchgate.net |

Other Pericyclic Reactions Involving the Cyclopentenone Moiety

Beyond the Diels-Alder reaction, the cyclopentenone core can potentially engage in other types of pericyclic reactions. msu.edu These could include [2+2] cycloadditions with alkenes or alkynes, although these are often photochemically promoted rather than thermally. Ene reactions, where the cyclopentenone acts as the "enophile," are also a possibility with suitable substrates containing allylic hydrogens. msu.edu These alternative pericyclic pathways, however, are generally less common for cyclopentenones compared to the robust and widely applicable Diels-Alder reaction.

Thermal and Photochemical Decomposition Pathways

The study of the decomposition of cyclic ketones like this compound is crucial for understanding their stability and potential applications in high-temperature processes, such as biomass pyrolysis. While specific studies on the decomposition of this compound are limited, extensive research on the parent compound, 2-cyclopentenone, provides significant insight into the likely thermal and photochemical decomposition pathways.

The thermal decomposition of 2-cyclopentenone in the gas phase has been investigated through a combination of experimental and theoretical methods at temperatures ranging from 1000 to 1400 K. nih.govacs.org Computational studies have identified several unimolecular decomposition channels.

One set of pathways involves a hydrogen atom migration followed by a ring-opening C-C bond rupture. nih.govnih.gov For instance, a hydrogen atom can migrate from the C4 to the C5 position, leading to the formation of prop-1-enylketene. nih.gov Another pathway involves a hydrogen shift from C5 to the carbonyl oxygen, initiating a different series of bond cleavages.

A distinct and significant decomposition mechanism involves the simultaneous rupture of two carbon-carbon bonds (C1–C5 and C3–C4) in the cyclopentenone ring. nih.govacs.orgacs.org This concerted step leads to the formation of a high-energy cyclopropenone intermediate along with ethylene (B1197577). nih.govacs.org The cyclopropenone intermediate is unstable under these conditions and further decomposes to yield acetylene (B1199291) and carbon monoxide. nih.govacs.org This multi-step pathway has a significant energy barrier. nih.gov

Additionally, computational models have identified a potential pathway for the formation of acrolein and acetylene through a more complex, multistep mechanism. nih.govnih.gov An interconversion from 2-cyclopentenone to the less stable 3-cyclopentenone isomer was also identified computationally, though it was not observed experimentally during pyrolysis studies. nih.govnih.govacs.org

Table 1: Computationally Identified Unimolecular Decomposition Pathways of 2-Cyclopentenone

| Pathway Description | Intermediate(s) | Final Products | Reference |

| H-atom migration (C4 to C5), C1-C5 bond rupture | - | prop-1-enylketene | nih.gov |

| H-atom migration, C-C bond rupture | - | prop-2-enylketene | nih.govnih.gov |

| Simultaneous C1-C5 and C3-C4 bond rupture | cyclopropenone, ethylene | ethylene, acetylene, carbon monoxide | nih.govacs.orgnih.gov |

| Multi-step mechanism | - | acrolein, acetylene | nih.govnih.gov |

Pyrolysis is a thermal decomposition process occurring in the absence of oxygen. youtube.com Experimental studies on the gas-phase pyrolysis of 2-cyclopentenone between 1000 and 1400 K have identified a range of stable and radical products using matrix-isolation Fourier-transform infrared (FTIR) spectroscopy. nih.govacs.orgnih.govosti.gov The identification of these products supports the proposed unimolecular decomposition mechanisms and also suggests the occurrence of bimolecular reactions. acs.org

The primary products observed from the pyrolysis of 2-cyclopentenone are listed in the table below. The presence of molecules like ethylene, acetylene, and carbon monoxide is consistent with the decomposition pathway involving a cyclopropenone intermediate. nih.govacs.org The detection of various ketenes and other hydrocarbons points to the operation of multiple competing decomposition channels. nih.gov

Table 2: Identified Pyrolysis Products of 2-Cyclopentenone

| Product Name | Chemical Formula | Reference |

| Carbon Monoxide | CO | nih.govacs.orgnih.gov |

| Ketene | C₂H₂O | nih.govacs.orgnih.gov |

| Acetylene | C₂H₂ | nih.govacs.orgnih.gov |

| Ethylene | C₂H₄ | nih.govacs.orgnih.gov |

| Acrolein | C₃H₄O | nih.govacs.orgnih.gov |

| prop-2-enylketene | C₅H₆O | nih.govacs.orgnih.gov |

| prop-1-enylketene | C₅H₆O | nih.govacs.orgnih.gov |

| Vinylacetylene | C₄H₄ | nih.govacs.orgnih.gov |

| Propene | C₃H₆ | nih.govacs.orgnih.gov |

| Propyne | C₃H₄ | nih.govacs.orgnih.gov |

| Propargyl radical | C₃H₃• | nih.govacs.orgnih.gov |

The photochemical behavior of 2-cyclopentenone involves different reaction pathways compared to its thermal decomposition. Upon irradiation with ultraviolet (UV) light, 2-cyclopentenone can undergo [2+2] photocycloaddition reactions. researchgate.netthieme-connect.comresearchgate.net This can occur as a dimerization between two cyclopentenone molecules or as a reaction with another alkene. researchgate.netresearchgate.net The photodimerization of cyclopentenone is known to proceed from the triplet excited state and results in the formation of cyclobutane-ring-containing dimers. researchgate.netacs.org The efficiency of this dimerization is less than 100%, indicating that a significant portion of the excited species reverts to the ground state monomers. researchgate.net

Early studies on the gas-phase photolysis of 2-cyclopentenone detected carbon monoxide as a product, but other fragmentation products were not identified at the time. acs.org Unlike the photolysis of its saturated analog, cyclopentanone, which yields products like ethylene and cyclobutane, the pathways for 2-cyclopentenone photodecomposition are distinct due to the presence of the carbon-carbon double bond. psu.edu The conjugated enone system allows for efficient intersystem crossing to the triplet state, which dominates its photochemical reactivity, leading primarily to cycloaddition rather than fragmentation. researchgate.net

Rearrangement Reactions

This compound can undergo rearrangement under acidic conditions. Specifically, when heated under reflux with aqueous hydrochloric acid, the methoxy group is hydrolyzed, leading to the formation of its corresponding enol tautomer, 3-ethyl-2-hydroxy-2-cyclopenten-1-one. prepchem.com This reaction involves the acid-catalyzed cleavage of the ether linkage, followed by tautomerization to the more stable keto-enol form.

The reaction proceeds via protonation of the methoxy oxygen, making it a good leaving group (methanol). Water then attacks the electrophilic carbon atom, and subsequent deprotonation yields the enol product. This transformation is a standard reaction for enol ethers, converting them into their corresponding carbonyl compounds or, in this case, a stable enol.

While specific studies on the base-catalyzed rearrangement of this compound are not prominently documented, related cyclopentanone systems demonstrate unusual rearrangements under basic conditions. electronicsandbooks.com For instance, cyclopentanone derivatives with an α-substituted side chain containing an activating group (like an ester or nitrile) can undergo an unexpected intramolecular rearrangement when treated with a strong base such as potassium t-butoxide. electronicsandbooks.com

In a documented case involving a related cyclopentanone derivative, treatment with potassium t-butoxide in dimethyl sulfoxide (B87167) (DMSO) did not lead to expected ring expansion but instead resulted in an unprecedented rearrangement. electronicsandbooks.com This process is proposed to involve the formation of a carbanion which then attacks the carbonyl group, leading to a strained intermediate that rearranges to a new five-membered ring system. electronicsandbooks.com This suggests that this compound, under specific basic conditions, might also be susceptible to complex skeletal rearrangements beyond simple deprotonation or condensation reactions.

Functional Group Transformations

The reactivity of this compound is dictated by its three main functional groups: the carbon-carbon double bond (alkene), the ketone (carbonyl group), and the methyl ether (methoxy group). Each of these sites can undergo specific chemical transformations.

The alkene in this compound is part of an α,β-unsaturated system, making it susceptible to nucleophilic attack at the β-carbon (the carbon atom adjacent to the C=C double bond but not part of the carbonyl group). This type of reaction is known as a conjugate addition or Michael reaction. libretexts.orglibretexts.orglibretexts.org

Conjugate Addition Reactions: Weakly basic nucleophiles tend to favor 1,4-addition (conjugate addition) over 1,2-addition (direct addition to the carbonyl). libretexts.org This is because the 1,2-addition is often reversible and the 1,4-adduct is thermodynamically more stable. A variety of nucleophiles can participate in these reactions, including amines, thiols, and stabilized carbanions like those derived from β-keto esters or malonates. libretexts.orglibretexts.org Gilman reagents (lithium dialkylcuprates) are particularly effective for adding alkyl groups via 1,4-addition to α,β-unsaturated ketones. libretexts.org For instance, studies on related α-xanthyl cyclopentenones have shown that they undergo clean 1,4-cuprate additions at low temperatures. chemrxiv.org

| Nucleophile Type | Reagent Example | Expected Product Type |

| Organocuprates | (CH₃)₂CuLi | 3-Alkyl-2-ethyl-3-methoxy-cyclopentanone |

| Malonates | CH₂(COOEt)₂ / NaOEt | Diethyl 2-((3-ethyl-2-methoxy-5-oxocyclopentyl)methyl)malonate |

| Amines | R₂NH | 3-(Dialkylamino)-2-ethyl-3-methoxy-cyclopentanone |

| Thiols | RSH | 3-(Alkylthio)-2-ethyl-3-methoxy-cyclopentanone |

Cycloaddition Reactions: The alkene moiety of cyclopentenones can also participate in cycloaddition reactions. As a dienophile, 2-cyclopentenone reacts with a variety of dienes in Diels-Alder reactions to form fused tricyclic systems. thieme-connect.com Photochemical [2+2] cycloadditions are also a known reaction pathway for 2-cyclopentenones. thieme-connect.com

Other Alkene Reactions: Stereoselective epoxidation of the double bond in cyclopentenone systems is a feasible transformation, leading to the formation of an epoxide ring. thieme-connect.com

The carbonyl group of this compound undergoes the typical reactions of a ketone, although its reactivity can be influenced by the adjacent enol ether.

Reduction Reactions: The carbonyl group can be selectively reduced to an alcohol without affecting the alkene. Aluminum hydride has been reported as a selective reagent for the reduction of the carbonyl group in 2-cyclopentenones to yield the corresponding allylic alcohols. acs.org Other complex metal hydrides can also be employed for this transformation. libretexts.org Complete deoxygenation of the carbonyl group to a methylene (CH₂) group can be achieved through methods like the Wolff-Kishner reduction, which involves heating a hydrazone derivative with a base. libretexts.org

| Reagent | Product |

| Aluminum Hydride (AlH₃) | 2-Ethyl-3-methoxy-2-cyclopenten-1-ol |

| Hydrazine (B178648)/KOH (Wolff-Kishner) | 1-Ethyl-2-methoxy-1-cyclopentene |

Addition of Organometallic Reagents: Strongly nucleophilic organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), typically add directly to the carbonyl group (1,2-addition) of α,β-unsaturated ketones. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org This reaction, followed by an acidic workup, results in the formation of a tertiary alcohol. libretexts.orgchemguide.co.uk The reaction of this compound with a Grignard reagent, for example, would be expected to yield a 1,2-dialkyl-3-methoxy-2-cyclopenten-1-ol. Computational studies on related systems suggest that 1,2-addition to the carbonyl group can be competitive with conjugate addition, especially with Grignard reagents. nih.gov

The methoxy group, being part of an enol ether, can be transformed, most commonly through hydrolysis to a hydroxyl group.

Hydrolysis: The enol ether functionality can be hydrolyzed under acidic conditions to yield a β-dicarbonyl compound. Specifically, the acid-catalyzed hydrolysis of 3-ethyl-2-methoxy-2-cyclopenten-1-one has been shown to produce 3-ethyl-2-hydroxy-2-cyclopenten-1-one. prepchem.com This product exists in equilibrium with its tautomer, 3-ethyl-1,2-cyclopentanedione. nih.gov

Reaction Scheme: Hydrolysis of 3-Ethyl-2-methoxy-2-cyclopenten-1-one

Reactant : 3-Ethyl-2-methoxy-2-cyclopenten-1-one

Reagents : 5N Hydrochloric Acid

Conditions : Reflux for 5 hours

Product : 3-Ethyl-2-hydroxy-2-cyclopenten-1-one (65.7% yield) prepchem.com

Substitution: The methoxy group in vinylogous esters can be displaced by strong nucleophiles like Grignard reagents. nih.gov This suggests a potential pathway for replacing the methoxy group in this compound with an alkyl or aryl group, although specific examples for this substrate are not readily available. General methods for the cleavage of aryl methyl ethers often employ strong acids or reagents like boron tribromide, but the reactivity in an enol ether system might differ. organic-chemistry.org

Design and Synthesis of 2 Ethyl 3 Methoxy 2 Cyclopentenone Derivatives and Analogs

Structural Modifications and Scaffold Diversity

The inherent reactivity of the cyclopentenone ring allows for a multitude of chemical transformations, enabling the creation of a vast chemical space around the 2-ethyl-3-methoxy-2-cyclopentenone core. These modifications are crucial for exploring structure-activity relationships and developing compounds with tailored characteristics.

The functionalization of the cyclopentenone scaffold can be achieved through the introduction of various alkyl, aryl, and heteroatom-containing groups. These substitutions can significantly influence the electronic and steric properties of the parent molecule.

One common approach involves the nucleophilic substitution of hydrogen atoms on the cyclopentenone ring or on appended functional groups. For instance, the synthesis of di-substituted quinoxalines, which can bear aryl-alkyl, aryl-aryl, and aryl-heteroaryl substituents, has been achieved through reactions with a range of nucleophiles. researchgate.net This highlights a general strategy where activated positions on a core structure can be functionalized. While not directly on the cyclopentenone, this principle of using nucleophilic substitution is a fundamental tool in organic synthesis for introducing diverse substituents.

The synthesis of various derivatives often starts from readily available precursors. For example, the dialkylation of ethyl 4-(het)aryl-3-oxobutanoates provides a route to cyclopentenones substituted at the 5-position. researchgate.net This method demonstrates the construction of the cyclopentenone ring itself with pre-installed substituents, which can then be further modified.

The creation of fused and spirocyclic systems represents a significant step in increasing the structural complexity and rigidity of the cyclopentenone core. These modifications can lead to compounds with unique three-dimensional shapes, which can be critical for biological activity.

The synthesis of spirocyclic systems can be achieved through various synthetic strategies. For example, spirocyclic piperidines and cyclohexanamines have been connected to other scaffolds, such as 2-benzopyrans and 2-benzofurans, to develop new compounds. nih.gov A general approach to spirocycles involves the intramolecular cyclization of a suitably functionalized precursor. For instance, the synthesis of bis(spiropyrazolone)cyclopropanes has been reported, showcasing the construction of spirocyclic systems containing a cyclopropane (B1198618) ring. nih.gov

Fused ring systems can be synthesized through intramolecular cyclization reactions. For example, dipyrrolo-diazepine derivatives have been synthesized via the intramolecular cyclization of an alkyne functionality. researchgate.net This type of reaction, where a new ring is formed by connecting two atoms of an existing ring system, is a powerful tool for creating complex polycyclic structures.

Chalcones and hydrazones are important classes of compounds with a wide range of biological activities. The incorporation of a cyclopentenone moiety into these structures can lead to hybrid molecules with potentially enhanced or novel properties.

Chalcones are typically synthesized via the Claisen-Schmidt condensation of an aryl ketone with an aromatic aldehyde in the presence of a base. nih.govthepharmajournal.com This versatile reaction allows for the synthesis of a wide variety of chalcone (B49325) derivatives by simply changing the starting ketone and aldehyde. nih.gov The resulting α,β-unsaturated ketone system of the chalcone is a key feature responsible for many of its biological activities.

Hydrazones are formed by the reaction of a ketone or aldehyde with hydrazine (B178648) or a substituted hydrazine. ontosight.ai This condensation reaction is a straightforward method for introducing a C=N-NH- functional group. For example, 2,4-dinitrophenyl hydrazone derivatives of chalcones have been synthesized to enhance their biological activity. researchgate.net The synthesis of pyrazoline derivatives, a class of five-membered nitrogen-containing heterocycles, often proceeds through the cyclization of chalcones with hydrazine derivatives. thepharmajournal.com

Structure-Reactivity Relationships in Novel Derivatives

The relationship between the chemical structure of the this compound derivatives and their reactivity is a critical aspect of their design and synthesis. The introduction of different functional groups can significantly alter the electron distribution and steric environment of the molecule, thereby influencing its reaction pathways.

For instance, in the synthesis of di-substituted quinoxalines, the nature of the substituent already present at the 2-position was found to influence the subsequent nucleophilic substitution reaction. Quinoxalines bearing phenyl or butyl groups reacted readily with a variety of nucleophiles, while those with amine or alkynyl substituents only reacted with alkyl nucleophiles. researchgate.net This demonstrates how the electronic nature of a substituent (electron-donating vs. electron-withdrawing) can dictate the reactivity of the heterocyclic core.

The reactivity of chalcones is also heavily influenced by their structure. The α,β-unsaturated ketone moiety is an excellent Michael acceptor, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of various heterocyclic compounds, such as pyrazolines. thepharmajournal.com The substituents on the aromatic rings of the chalcone can modulate the electrophilicity of the β-carbon, thereby affecting the rate and outcome of the Michael addition.

Biologically Relevant Cyclopentenone Analogs (excluding clinical aspects)

The diverse chemical space accessible from the this compound scaffold has led to the discovery of numerous analogs with interesting biological activities. These activities are explored in vitro to understand the potential of these compounds as therapeutic agents or as tools for chemical biology research.

A wide range of in vitro assays are employed to screen for the biological activities of novel cyclopentenone derivatives. These assays provide valuable information on the compounds' potential mechanisms of action and their selectivity.

Antiproliferative Activity: Many cyclopentenone analogs have been evaluated for their ability to inhibit the growth of cancer cell lines. For example, bis(spiropyrazolone)cyclopropanes have been screened against five different cancer cell lines. nih.gov

Antioxidant Activity: The antioxidant potential of these compounds is often assessed using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the total antioxidant capacity (TAC) test, and the ferric-reducing antioxidant power (FRAP) assay. nih.gov For instance, 4,4′-(arylmethylene)bis(1-phenyl-3-methyl-1H-pyrazole-5-ols), which are related to cyclopentenone derivatives through their synthesis from chalcone precursors, have shown good antioxidant activity in vitro. nih.gov Similarly, 2,4-dinitrophenyl hydrazone derivatives of chalcones have also been investigated for their antioxidant properties. researchgate.net

Antimicrobial Activity: The antimicrobial activity of cyclopentenone analogs is tested against a panel of pathogenic bacteria and fungi. nih.gov The minimum inhibitory concentration (MIC) is a key parameter determined in these studies, which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. nih.gov For example, chalcone derivatives have been evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Hydrazone derivatives have also demonstrated a range of antimicrobial effects, including antibacterial and antifungal properties. ontosight.airesearchgate.net

Enzyme Inhibition: The ability of cyclopentenone derivatives to inhibit specific enzymes is a key area of investigation. For instance, in silico molecular docking studies have been used to predict the binding affinity of chalcone-based compounds to enzymes like thymidine (B127349) phosphorylase. nih.gov This computational approach helps in identifying potential drug targets and in understanding the molecular basis of inhibition.

Mechanistic Studies of Biological Interactions of this compound at a Molecular Level Remain Largely Undefined

Despite the interest in cyclopentenone derivatives in medicinal chemistry and materials science, detailed mechanistic studies elucidating the specific biological interactions of this compound at a molecular level are not extensively available in publicly accessible scientific literature. While the chemical and physical properties of this compound are documented, its interactions with specific biological targets such as enzymes or receptors have not been the subject of published research.

The cyclopentenone ring system is a core structure in various natural products and synthetic compounds with a wide range of biological activities. These activities often stem from the electrophilic nature of the α,β-unsaturated ketone, which can react with nucleophilic residues in biological macromolecules, such as cysteine thiols in proteins. This reactivity can lead to the modulation of enzyme activity or the disruption of protein-protein interactions.

However, in the case of this compound, the presence of the methoxy (B1213986) group at the 3-position significantly alters the electronic properties of the cyclopentenone ring compared to its unsubstituted counterparts. This substitution would be expected to influence its reactivity and, consequently, its mode of interaction with biological targets.

Molecular docking and other computational methods are powerful tools for predicting the binding modes and affinities of small molecules to biological targets. Such studies on substituted cyclopentenones could provide valuable insights into their potential mechanisms of action. For instance, docking studies on various ligands with enzymes like cyclooxygenase-2 (COX-2) have been used to understand inhibitor binding and to design novel anti-inflammatory agents. However, specific molecular docking studies for this compound are not reported in the current body of scientific literature.

Further empirical research, including enzyme inhibition assays, receptor binding studies, and crystallographic analysis of the compound in complex with a biological target, would be necessary to definitively characterize its molecular mechanism of action. Without such studies, any discussion of its biological interactions at a molecular level would be purely speculative.

Advanced Spectroscopic and Analytical Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-Ethyl-3-methoxy-2-cyclopentenone. It provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy is instrumental in identifying the different types of protons within the this compound molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals allow for the assignment of each proton to its specific position in the structure. For instance, the protons of the ethyl group and the methoxy (B1213986) group will have characteristic chemical shifts that distinguish them from the protons on the cyclopentenone ring. chemicalbook.com

Furthermore, ¹H NMR is a powerful tool for real-time reaction monitoring. nih.gov By acquiring spectra at different time points during a synthesis, researchers can track the consumption of reactants and the formation of this compound. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize byproducts.

A representative, though not experimentally derived for this specific molecule, ¹H NMR data table is presented below to illustrate the expected signals.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| CH₃ (ethyl group) | 1.1 - 1.3 | Triplet (t) | ~7.5 |

| CH₂ (ethyl group) | 2.3 - 2.5 | Quartet (q) | ~7.5 |

| CH₂ (ring, C4) | 2.4 - 2.6 | Multiplet (m) | - |

| CH₂ (ring, C5) | 2.6 - 2.8 | Multiplet (m) | - |

| OCH₃ (methoxy group) | 3.8 - 4.0 | Singlet (s) | - |

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| CH₃ (ethyl group) | 1.1 - 1.3 | t | ~7.5 |

| CH₂ (ethyl group) | 2.3 - 2.5 | q | ~7.5 |

| CH₂ (ring, C4) | 2.4 - 2.6 | m | - |

| CH₂ (ring, C5) | 2.6 - 2.8 | m | - |

| OCH₃ (methoxy group) | 3.8 - 4.0 | s | - |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives a distinct signal, allowing for the confirmation of the carbon framework. The chemical shifts in ¹³C NMR are indicative of the type of carbon (e.g., carbonyl, alkene, aliphatic). utah.edu

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning all proton and carbon signals, especially in complex molecules. youtube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations. youtube.comyoutube.comresearchgate.net For this compound, COSY would show correlations between the protons of the ethyl group and between the adjacent methylene (B1212753) protons on the cyclopentenone ring.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.eduyoutube.com It is invaluable for assigning the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds apart (and sometimes four in conjugated systems). columbia.edulibretexts.orgyoutube.com HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the double-bonded carbons in the ring of this compound. libretexts.org It can establish connectivity between different parts of the molecule, for example, showing a correlation from the methoxy protons to the C3 carbon of the ring.

A predicted ¹³C NMR data table is provided below for illustrative purposes.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (carbonyl) | 195 - 205 |

| C2 (alkene) | 130 - 140 |

| C3 (alkene) | 170 - 180 |

| C4 (ring) | 30 - 40 |

| C5 (ring) | 35 - 45 |

| CH₂ (ethyl group) | 20 - 30 |

| CH₃ (ethyl group) | 10 - 15 |

| OCH₃ (methoxy group) | 55 - 65 |

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (carbonyl) | 195 - 205 |

| C2 (alkene) | 130 - 140 |

| C3 (alkene) | 170 - 180 |

| C4 (ring) | 30 - 40 |

| C5 (ring) | 35 - 45 |

| CH₂ (ethyl group) | 20 - 30 |

| CH₃ (ethyl group) | 10 - 15 |

| OCH₃ (methoxy group) | 55 - 65 |

In the synthesis of complex molecules, NMR spectroscopy is crucial for the characterization of reaction intermediates. nih.gov For multi-step syntheses leading to this compound or its derivatives, isolating and analyzing intermediates by NMR can provide critical insights into the reaction mechanism and help to troubleshoot unexpected outcomes. researchgate.net

While this compound itself is achiral, reactions involving this compound could lead to products with stereocenters. In such cases, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed to determine the relative stereochemistry of the product by identifying protons that are close in space.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to identify and quantify it in a mixture. nist.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. jmchemsci.comjmchemsci.com This makes it an ideal method for analyzing complex mixtures and identifying individual components. jmchemsci.com In the context of this compound, GC-MS can be used to:

Assess purity : By separating the desired product from any starting materials, byproducts, or solvents, the purity of a synthesized sample of this compound can be determined.

Identify impurities : The mass spectrum of any separated impurity can be used to identify its structure, which is crucial for optimizing the reaction to minimize its formation.

Analyze reaction mixtures : GC-MS can be used to analyze the composition of a reaction mixture at various stages, providing a more detailed picture of the reaction progress than NMR alone. mdpi.com

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as a characteristic fragmentation pattern that can serve as a fingerprint for its identification.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This high accuracy allows for the determination of the elemental formula of a compound. For this compound (C₈H₁₂O₂), HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass but different elemental compositions. This is a critical step in confirming the identity of a newly synthesized compound.

Photoionization Mass Spectrometry for Unimolecular Ion Dissociation Studies

Photoionization mass spectrometry (PIMS) is a powerful technique for investigating the unimolecular dissociation of molecules. While specific PIMS studies on this compound are not extensively documented in publicly available literature, the fragmentation behavior of similar cyclic ketones, such as cyclopentanone (B42830), has been studied. These studies can provide a basis for predicting the dissociation pathways of this compound.

For instance, the dissociative ionization of cyclopentanone has been shown to yield product ions at m/z 56 and 55, corresponding to the loss of CO, C₂H₄, and C₂H₅•. nih.gov The formation of the m/z 56 product ion proceeds via hydrogen tunneling, leading to the 1-butene (B85601) cation and CO, or the methylketene (B14734522) cation and ethylene (B1197577) at higher energies. The m/z 55 product ion is formed through the loss of a C₂H₅ radical. nih.gov

Based on these findings, the unimolecular dissociation of this compound under photoionization would likely involve the following key fragmentation pathways:

Loss of CO: A common fragmentation pathway for cyclic ketones, leading to a radical cation of a C₇H₁₂O isomer.

Loss of the ethyl group (•C₂H₅): This would result in a stable oxonium ion.

Loss of the methoxy group (•OCH₃): This would lead to a C₇H₉O⁺ ion.

Cleavage of the cyclopentenone ring: This could lead to various smaller fragment ions.

Further detailed studies using tunable synchrotron radiation photoionization mass spectrometry would be necessary to precisely determine the dissociation pathways and energetics for this compound. researchgate.net

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. libretexts.org The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (conjugated ketone) | Stretch | 1715-1690 |

| C=C (conjugated) | Stretch | 1650-1600 |

| C-O-C (ether) | Asymmetric stretch | 1275-1200 |

| C-O-C (ether) | Symmetric stretch | 1150-1085 |

| C-H (sp³ hybridized) | Stretch | 2960-2850 |

| C-H (sp² hybridized) | Stretch | 3100-3000 |

Note: The exact positions of the peaks can be influenced by the molecular environment and conjugation.

FTIR is also valuable in the analysis of complex mixtures, such as bio-oils derived from the pyrolysis of biomass, where this compound can be a component. frontiersin.org The analysis of pyrolysis products of related compounds like 2-pyrone by matrix-isolation FTIR has identified various carbonyl compounds, hydrocarbons, and other oxygenates, highlighting the utility of this technique in understanding thermal decomposition pathways. researchgate.net

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The α,β-unsaturated ketone system in this compound is expected to give rise to two characteristic absorption bands:

A strong absorption band corresponding to a π → π * transition, typically observed in the range of 200-250 nm.

A weaker absorption band corresponding to an n → π * transition, usually found at longer wavelengths, above 300 nm.

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound has not been reported in the Cambridge Structural Database, the solid nature of a related compound, 3-Methoxy-2-cyclopenten-1-one (mp 49-53 °C), suggests that this compound might also be a crystalline solid at or below room temperature, making it amenable to X-ray crystallographic analysis. sigmaaldrich.com

Analytical Methodologies for Complex Matrices

This compound is a compound that can be found in complex matrices such as bio-oils produced from biomass pyrolysis. nih.gov The analysis of such complex samples requires high-resolution separation techniques.

Gas Chromatography (GC): GC coupled with a mass spectrometer (GC-MS) is a standard method for the qualitative and quantitative analysis of volatile and semi-volatile organic compounds in bio-oils. scielo.br For the analysis of this compound, a non-polar or medium-polarity capillary column would be suitable. The NIST Chemistry WebBook lists mass spectral data for this compound, which can be used for its identification in GC-MS analysis. nist.gov

Comprehensive Two-Dimensional Gas Chromatography (GC×GC): Due to the complexity of bio-oils, which can contain hundreds of compounds, conventional one-dimensional GC may not provide sufficient resolution. nih.gov GC×GC offers significantly higher peak capacity and separation power, allowing for the resolution of co-eluting compounds. uliege.be In a typical GC×GC setup for bio-oil analysis, a non-polar column in the first dimension is coupled to a polar column in the second dimension. This allows for the separation of compounds based on both their volatility and polarity, facilitating the identification of specific classes of compounds, including cyclopentenones.

Liquid Chromatography (LC): While GC-based methods are prevalent for bio-oil analysis, liquid chromatography can also be employed, particularly for the analysis of less volatile or thermally labile compounds. High-performance liquid chromatography (HPLC) with a suitable detector (e.g., UV-Vis or MS) could be used for the analysis of this compound, especially in samples where derivatization for GC analysis is not desirable.

The following table summarizes the applicability of these chromatographic techniques for the analysis of this compound in complex matrices.

| Technique | Principle | Application for this compound |

| GC-MS | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Identification and quantification in bio-oils and other volatile samples. scielo.br |

| GC×GC-TOFMS | Two-dimensional separation based on volatility and polarity, coupled with high-speed mass spectrometry. | High-resolution analysis of complex bio-oils, resolving co-eluting isomers and providing detailed chemical characterization. nih.govuliege.be |

| LC-MS | Separation based on partitioning between a mobile liquid phase and a solid stationary phase, followed by mass-based detection. | Analysis in aqueous samples or for non-volatile fractions of bio-oils. |

Quantification Methods in Research Samples (e.g., using internal standards)

The precise and accurate quantification of this compound in complex research samples, such as food matrices or biological fluids, necessitates the use of robust analytical methodologies. Gas chromatography coupled with mass spectrometry (GC-MS) is a commonly employed technique for the analysis of volatile and semi-volatile organic compounds like this compound due to its high sensitivity and specificity. rroij.com For reliable quantification, the internal standard method is frequently the preferred approach as it corrects for variations in sample preparation, injection volume, and instrument response. libretexts.orgscioninstruments.com

The selection of an appropriate internal standard is a critical step in developing a quantitative method. scioninstruments.com An ideal internal standard should be a compound that is chemically similar to the analyte but not naturally present in the sample. scioninstruments.com It should also be well-resolved chromatographically from the analyte and other matrix components. scioninstruments.com

For the quantification of this compound, two main types of internal standards can be considered:

Structurally Analogous Internal Standard: A compound with a similar chemical structure and physicochemical properties to this compound can be used. A potential candidate could be a cyclopentenone derivative that is not expected to be in the sample, for instance, 3-methyl-2-cyclopenten-1-one (B1293772) or a similar compound with a different alkyl or methoxy substitution pattern. The choice would depend on its commercial availability, purity, and chromatographic behavior relative to the analyte.

Stable Isotope-Labeled (SIL) Internal Standard: The gold standard for quantitative mass spectrometry is the use of a stable isotope-labeled version of the analyte as the internal standard. acanthusresearch.com For this compound, a deuterated or ¹³C-labeled analog (e.g., 2-Ethyl-3-methoxy-d3-2-cyclopentenone) would be the ideal choice. acanthusresearch.com SIL internal standards have nearly identical chemical and physical properties to the unlabeled analyte, meaning they co-elute chromatographically and experience similar ionization and fragmentation behavior in the mass spectrometer. waters.com This provides the most accurate correction for matrix effects and variations during sample processing and analysis. waters.com The synthesis of such labeled compounds can be achieved through various methods, including H/D exchange reactions. nih.gov

The general procedure for quantification using an internal standard involves the following steps:

Preparation of Standard Solutions: A series of calibration standards is prepared containing known concentrations of this compound and a constant concentration of the chosen internal standard. libretexts.org

Sample Preparation: A known amount of the internal standard is added to each unknown sample prior to any extraction or cleanup steps. scioninstruments.com

GC-MS Analysis: The prepared standards and samples are then analyzed by GC-MS. The instrument is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific ions for both the analyte and the internal standard.

Calibration Curve Construction: A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the prepared calibration standards. libretexts.org

Quantification of Unknowns: The concentration of this compound in the unknown samples is determined by calculating the peak area ratio in the sample and interpolating the concentration from the calibration curve. libretexts.org

A hypothetical calibration curve dataset for the quantification of this compound using a suitable internal standard is presented in the interactive table below.

This structured approach, particularly with the use of a stable isotope-labeled internal standard, ensures high-quality, reproducible quantitative data for this compound in complex research applications.

Theoretical and Computational Chemistry Studies

Ab Initio and Quantum Chemical Calculations

Stereochemical Rationalization (e.g., cheletropic decarbonylation)

Theoretical studies on the thermal decomposition of cyclopentenone derivatives have provided a basis for understanding the stereochemical outcomes of such reactions. For instance, the cheletropic decarbonylation of 3-cyclopentenone, a related cyclic ketone, has been investigated to determine the stereochemistry of the resulting products. Theoretical models predicted a disrotatory pathway for this type of reaction. nih.gov

Experimental studies on derivatives such as trans,trans-2,5-dimethyl-3-cyclopentenone, initiated by multiphoton infrared photolysis/thermolysis, have confirmed these theoretical predictions. The observed stereospecificity, leading solely to the disrotatory product, aligns with the computationally determined reaction pathway. nih.gov Ground-state distortions observed in crystal structures of similar compounds further support the predicted reaction coordinate. nih.gov While these studies were not performed on 2-Ethyl-3-methoxy-2-cyclopentenone itself, the principles derived from the computational and experimental work on analogous structures provide a strong framework for predicting its behavior in similar decarbonylation reactions.

Molecular Electron Density Theory (MEDT) for Reaction Mechanisms

Molecular Electron Density Theory (MEDT) has emerged as a powerful tool for elucidating the mechanisms of organic reactions by analyzing the changes in electron density throughout a reaction. This approach has been applied to understand the reactivity of various cyclic compounds, including furan (B31954) derivatives which share some structural similarities with cyclopentenones.

For example, in the reaction between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, MEDT calculations using density functional theory (DFT) at the wb97xd/6-311+G(d,p)(PCM) level were instrumental. nih.gov These calculations revealed that the reaction proceeds through zwitterionic intermediates, a finding that contradicted previously postulated mechanisms involving a direct Diels-Alder cycloaddition. nih.govresearchgate.net The formation of these intermediates is governed by local nucleophile/electrophile interactions. nih.gov

The analysis of the global electrophilicity and nucleophilicity of the reactants within the MEDT framework helps to classify the electron density flux during the reaction. For instance, the reaction between 2-methoxyfuran and the nitroalkene was classified as a Forward Electron Density Flux (FEDF) process, where electron density flows from the furan (the nucleophile) to the nitroalkene (the electrophile). nih.gov This type of detailed electronic analysis, while not yet reported specifically for this compound, demonstrates the potential of MEDT to provide a nuanced understanding of its reaction mechanisms with various electrophiles and nucleophiles.

Kinetic and Thermodynamic Studies through Computational Modeling

Computational modeling is a cornerstone of modern chemical research, enabling the detailed study of reaction kinetics and thermodynamics. By calculating the energies of reactants, transition states, and products, researchers can predict reaction rates and equilibrium positions.

Methodologies such as DFT are frequently employed for these studies. For instance, in the investigation of the reaction between 2-methoxyfuran and a nitroalkene, all stationary points on the potential energy surface were located and characterized through vibrational analysis. researchgate.net This allows for the determination of activation energies and reaction enthalpies, providing a quantitative picture of the reaction profile.

While specific kinetic and thermodynamic data for reactions involving this compound are not available in the reviewed literature, the established computational protocols used for similar systems are directly applicable. Such studies would involve locating the transition state structures for potential reaction pathways and calculating the associated energy barriers. The effect of solvents can also be incorporated using models like the Polarizable Continuum Model (PCM), as was done in the study of 2,5-diarylidenecyclopentanone derivatives. researchgate.net

Occurrence and Role in Complex Chemical Systems Research Context

Identification in Natural Products Research (e.g., plant extracts, microbial metabolites)

2-Ethyl-3-methoxy-2-cyclopentenone has been identified as a volatile or semi-volatile constituent in several natural and processed products. Its presence is often determined through the use of advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS).

In food and beverage chemistry, this compound was detected as an aromatic component in roasted Ethiopian coffee beans. A study analyzing the aromatic profiles of coffee beans subjected to different roasting times identified this compound specifically in Ethiopian coffee roasted for 14 minutes at 210°C, highlighting the role of thermal processing in its formation. japsonline.com

The compound has also been characterized in the essential oil of Artemisia gmelinii, a plant species from Nepal. In an analysis of the plant's essential oil, this compound was found to be a constituent, representing 3.93% of the total oil composition. researchgate.net Similarly, a study on the chemical composition of various adaptogenic plants identified this compound as a minor component (0.07%) in an extract from Rhodiola rosea. vnmt.ru

In the field of microbial metabolomics, this compound was identified in white wine fermented with the yeast Saccharomyces paradoxus. This finding suggests that the compound can be a metabolite generated during fermentation processes, contributing to the final chemical profile of the wine. mdpi.com A highly unusual identification was made during the analysis of a historical artifact; the compound was detected in the aged rag paper of Francisco Pizarro's Banner of Arms, likely a degradation product of the original organic materials. uevora.pt

Table 1: Identification of this compound in Natural Products Research

| Research Context | Source Material | Analytical Method | Finding | Citation |

|---|---|---|---|---|

| Food Chemistry | Roasted Ethiopian Coffee Beans | SPME/GC-MS | Identified as a volatile aromatic component. | japsonline.com |

| Plant Extracts | Artemisia gmelinii Essential Oil | GC-MS | Constituent at 3.93% of the essential oil. | researchgate.net |

| Plant Extracts | Rhodiola rosea Extract | Not Specified | Minor component detected at 0.07%. | vnmt.ru |

| Microbial Metabolites | White Wine | GC x GC/TOF-MS | Detected as a metabolite from Saccharomyces paradoxus fermentation. | mdpi.com |

| Material Degradation | Historical Rag Paper | Not Specified | Identified as a degradation product. | uevora.pt |

Presence in Biomass Pyrolysis Products

Pyrolysis, the thermal decomposition of materials at elevated temperatures in an inert atmosphere, generates a complex mixture of liquid (bio-oil), gas, and solid (biochar) products. This compound has been consistently identified as a component of the bio-oil derived from the pyrolysis of woody biomass.

One study focusing on the fuel potential of various wood dusts—including Adansonia digitata and Terminalia ivorensis—identified this compound in the resulting bio-oil. covenantuniversity.edu.ng The presence of this and other ketone compounds is noted as evidence of their potential value as chemical feedstocks for various industries. covenantuniversity.edu.ng Another investigation into the purification of wood vinegar (a byproduct of pyrolysis) from coconut shells also detected this compound as a constituent in the unpurified product. researchgate.net The formation of such cyclopentenone derivatives is generally attributed to the thermal degradation of cellulose (B213188) and hemicellulose, which are major components of lignocellulosic biomass. researchgate.net

Table 2: Identification of this compound in Biomass Pyrolysis

| Biomass Source | Pyrolysis Product | Key Finding | Citation |

|---|---|---|---|

| Wood Dusts (Adansonia digitata, etc.) | Bio-oil | Identified as a chemical component of the bio-oil at 500°C. | covenantuniversity.edu.ng |

| Coconut Shells | Wood Vinegar | Detected as a trace component in the crude wood vinegar. | researchgate.net |

Characterization in Environmental Samples

The characterization of this compound has extended to environmental contexts, particularly in studies examining chemical migration from consumer products. A notable study investigated the leaching of compounds from both petrochemical-based plastics (PET) and bioplastics (PLA) into drinking water. scribd.com

In this research, this compound was included in a list of target compounds for a storage experiment. It was detected in the polymer matrix of both PET and PLA bottles. The study aimed to determine whether these chemicals migrated from the bottles into the water over time under various temperature conditions. scribd.com This places the compound in an environmental exposure context, where it can be a contaminant in packaged water.

Studies on Biosynthesis and Metabolic Pathways in Research Organisms

Direct research into the specific biosynthetic pathway of this compound is not extensively documented. However, its identification as a metabolite in Saccharomyces paradoxus during wine fermentation provides clear evidence of its production by a research organism. mdpi.com This suggests the yeast possesses the necessary enzymatic machinery to synthesize this specific substituted cyclopentenone, likely from precursors present in the grape must.

Generally, the cyclopentenone ring structure is a common motif in natural products. wikipedia.org Its biosynthesis can occur through various routes, including intramolecular cyclization reactions. For instance, the Nazarov cyclization, which involves the acid-catalyzed cyclization of divinyl ketones, is a well-known synthetic method that provides a basis for understanding potential biochemical pathways. wikipedia.orgorganic-chemistry.org The biosynthesis of many complex natural products involves oxidative cyclization steps, often catalyzed by enzyme superfamilies like cytochrome P450s, which could be involved in forming the cyclopentenone core. nih.gov

Role in Chemical Signaling or Interactions (non-clinical context)

A specific chemical signaling role for this compound has not been defined in the scientific literature. However, the broader class of cyclopentenone-containing molecules is well-established for its significant biological activity and role in signaling.

Cyclopentenones are recognized as reactive electrophiles that can participate in cellular processes. They are known to be involved in cellular stress responses, where they can activate signaling pathways related to oxidative stress. huaxichemical.com This activity is a feature of many natural products containing the cyclopentenone motif, such as prostaglandins (B1171923) (which regulate inflammation in mammals) and jasmone (B1672801) (a plant hormone involved in defense responses). wikipedia.org The reactivity of the α,β-unsaturated ketone system within the cyclopentenone structure allows these molecules to interact with cellular nucleophiles, such as cysteine residues in proteins, thereby modulating protein function and signaling pathways. huaxichemical.comontosight.ai

Advanced Research Applications As Synthetic Intermediates

Precursor for Complex Organic Molecules (e.g., Thienamycin (B194209) intermediates)

Thienamycin is a potent, broad-spectrum carbapenem (B1253116) antibiotic first isolated from Streptomyces cattleya. nih.gov Its unique structure and significant biological activity have made it a target for numerous total synthesis campaigns. These synthetic routes often employ various starting materials, including amino acids like aspartic acid, 3-hydroxybutyrates, or utilize strategies such as organocopper enolate-iminoester condensation and the cyclisation of carbamoylcobalt salophens. nih.govrsc.orgrsc.org The biosynthesis of thienamycin has been shown to derive from precursors like acetate (B1210297) and cysteine. capes.gov.brnih.gov

However, a review of the scientific literature does not indicate that 2-Ethyl-3-methoxy-2-cyclopentenone is a commonly utilized precursor for the synthesis of thienamycin or its key intermediates. Existing formal and total syntheses of thienamycin originate from different, well-established building blocks. nih.govrsc.org

Building Blocks for Phytoprostane Synthesis

Phytoprostanes are non-enzymatic metabolites of α-linolenic acid that are found in plants and act as endogenous mediators, protecting cells from oxidative stress. nih.govnih.gov Certain cyclopentenone phytoprostanes have demonstrated protective effects on neurons and are relevant to the human diet as they are present in vegetable oils. nih.gov

This compound has been successfully employed as a key building block in the facile synthesis of B₁- and L₁-type phytoprostanes. nih.gov In this synthetic strategy, the enol ether functionality of 2-ethyl-3-methoxycyclopent-2-enone serves as a masked ketone, allowing for selective reaction with an organometallic reagent. Specifically, it is converted into the crucial intermediate, 2-ethyl-3-vinylcyclopent-2-enone, which then undergoes further reactions to build the complex side chains of the target phytoprostanes. nih.gov

The initial conversion step involves the reaction of 2-ethyl-3-methoxycyclopent-2-enone with vinyl magnesium bromide, followed by an acidic workup to yield the conjugated dienenone system. This transformation is a pivotal step that prepares the core structure for subsequent cross-metathesis reactions. nih.gov The details of this key synthetic step are summarized in the table below.

| Starting Material | Reagents | Product | Yield | Reference |

| 2-Ethyl-3-methoxycyclopent-2-enone | 1) Vinyl magnesium bromide, THF | 2-Ethyl-3-vinylcyclopent-2-enone | 61% (over 2 steps) | nih.gov |

| 2) HCl (1M) |

This 2-ethyl-3-vinylcyclopent-2-enone intermediate is then coupled with other building blocks via cross-metathesis to synthesize specific phytoprostanes, such as 9-L₁-PhytoP methyl ester. nih.gov This application underscores the utility of this compound as a valuable and versatile precursor in the synthesis of complex, biologically active natural products.

Chiral Auxiliaries and Ligands in Asymmetric Catalysis Research

In asymmetric synthesis, a chiral auxiliary is a stereogenic unit that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. rsc.org After the desired stereocenter has been created, the auxiliary is removed. Common examples include Evans' oxazolidinones and camphorsultam. researchgate.net

There is no evidence in the reviewed literature to suggest that this compound itself is used as a chiral auxiliary or as a ligand in asymmetric catalysis. Its structure does not possess the typical features of these molecules, such as readily removable chiral groups that can effectively bias a reaction's stereochemical course.

However, this compound is a significant prochiral building block in synthetic sequences that aim to produce enantiomerically pure molecules. Asymmetric synthesis strategies can be applied to it or its derivatives to create specific stereoisomers. For example, in the synthesis of phytoprostanes, the derivative of our title compound, 2-ethyl-3-vinylcyclopent-2-enone, is reacted with a chiral coupling partner, methyl (S)-12-hydroxy-10-undecenoate, in a cross-metathesis reaction. nih.gov This step introduces chirality into the molecule, leading to the formation of a specific stereoisomer of the phytoprostane product. This demonstrates the role of this compound as a substrate in synthetic pathways where stereochemistry is critically controlled by other chiral reagents or catalysts.

Development of Novel Materials and Functional Molecules

The cyclopentenone core is a structural feature in various functional molecules, including those with anticancer properties. ucl.ac.uk Furthermore, synthetic chemistry has explored the creation of novel polymers from various cyclic monomers, such as CO₂-derived lactones or 2-ethyl-2-oxazoline, to create materials with specific properties like thermo-responsiveness. researchgate.netrsc.org

Despite the versatility of the cyclopentenone scaffold and the active research into functional polymers, a review of the scientific literature did not reveal any specific applications of this compound in the development of novel materials or functional polymers. Its use appears to be concentrated in its role as a synthetic intermediate for complex organic molecules, as detailed in the sections above.

Q & A

Q. What are the key structural characterization techniques for 2-Ethyl-3-methoxy-2-cyclopentenone?

To confirm the structure, employ nuclear magnetic resonance (NMR) for elucidating the ethyl and methoxy substituents, infrared spectroscopy (IR) to identify carbonyl (C=O) and ether (C-O) functional groups, and mass spectrometry (MS) for molecular weight validation. Cross-reference spectral data with structurally related compounds like 2-hydroxy-3-methyl-2-cyclopentenone (cyclotene), which shares a similar cyclopentenone backbone .

Q. How is this compound synthesized in laboratory settings?

A common approach involves alkylation of cyclopentenone derivatives. For example, methoxy and ethyl groups can be introduced via nucleophilic substitution or Friedel-Crafts alkylation. Catalysts such as Lewis acids (e.g., AlCl₃) or transition-metal complexes may enhance regioselectivity. Purification typically requires fractional distillation or column chromatography due to the compound’s polarity .

Q. What precautions are necessary for handling this compound?

While specific safety data for this compound is limited, analogs like methoxy-substituted ketones require precautions against static discharge (S33) and ignition sources (S16). Use inert atmospheres (N₂/Ar) during reactions and store in airtight containers at low temperatures .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cycloaddition reactions?

Density functional theory (DFT) calculations can model transition states and electronic effects. For instance, the electron-withdrawing methoxy group may polarize the cyclopentenone ring, influencing Diels-Alder regioselectivity. Compare results with experimental kinetic data to validate computational predictions .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

Discrepancies in NMR or IR spectra may arise from tautomerism or solvent effects. Use variable-temperature NMR to detect tautomeric equilibria and solvent-dependent IR studies to assess hydrogen bonding. Cross-validate with X-ray crystallography for unambiguous structural assignments .

Q. How does the substituent arrangement affect the compound’s adsorption on indoor surfaces?

The methoxy group’s polarity may enhance adsorption on hydrophobic surfaces. Employ microspectroscopic imaging (e.g., AFM-IR) to analyze surface interactions and kinetic modeling to quantify adsorption rates. Compare with studies on similar carbonyl-containing compounds in indoor environments .

Methodological Notes

- Synthesis Optimization : Screen solvents (e.g., THF, DCM) and catalysts (e.g., BF₃·Et₂O) to improve yield in alkylation steps.

- Analytical Cross-Validation : Combine HPLC with chiral columns to resolve enantiomers if asymmetric synthesis is attempted.

- Surface Chemistry : Use quartz crystal microbalance (QCM) to quantify adsorption dynamics on materials like silica or polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.